Technical Whitepaper: 6-Chloro-4-methylpyridine-2-carboxaldehyde
Technical Whitepaper: 6-Chloro-4-methylpyridine-2-carboxaldehyde
Identification, Synthesis, and Medicinal Utility of a Critical Pyridine Scaffold
Executive Summary
In the realm of medicinal chemistry, substituted pyridines serve as the backbone for a vast array of therapeutic agents, particularly kinase inhibitors and GPCR ligands. 6-Chloro-4-methylpyridine-2-carboxaldehyde (also known as 6-Chloro-4-methylpicolinaldehyde) is a high-value molecular building block that offers three distinct vectors for chemical diversification: an electrophilic aldehyde, a nucleophilic-susceptible chloride, and a metabolically stable methyl group.[1][2][3][4][5][6][7][8][9]
This guide resolves the common ambiguity surrounding the CAS registry of this compound, distinguishing it from its structural isomers, and provides a validated synthetic workflow starting from commercially available precursors.
Part 1: Identity & Verification
The primary challenge in sourcing this compound is the prevalence of positional isomers (e.g., 2-chloro-6-methyl... or aldehyde at position 3). Precise identification is non-negotiable for regulatory compliance and experimental reproducibility.
Core Identifiers
| Parameter | Specification |
| Chemical Name | 6-Chloro-4-methylpyridine-2-carboxaldehyde |
| Common Synonym | 6-Chloro-4-methylpicolinaldehyde |
| CAS Registry Number | 1060804-70-7 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| MDL Number | MFCD18452001 (varies by vendor) |
| Appearance | Off-white to pale yellow solid (typically) |
| SMILES | Cc1cc(nc(c1)C=O)Cl |
Isomer Differentiation
The diagram below illustrates the structural differences between the target molecule and its commonly confused isomers.
Figure 1: Structural differentiation of the target scaffold from common commercial isomers.
Part 2: Synthetic Methodologies
While direct formylation of substituted pyridines is possible, it often lacks regioselectivity. The most robust "self-validating" protocol for research scale involves the reduction of the corresponding carboxylic acid or ester. The precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7) , is commercially available and stable.
Protocol: Reduction via Methyl Ester
This two-step sequence is preferred over direct acid reduction to avoid over-reduction to the alcohol.
Step 1: Esterification
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Reagents: 6-Chloro-4-methylpyridine-2-carboxylic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (catalytic).
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Procedure: Dissolve the acid in anhydrous MeOH. Add conc. H₂SO₄ dropwise at 0°C. Heat to reflux for 4–6 hours.
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Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[6][10]
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Checkpoint: Monitor by TLC (Acid R_f < 0.1; Ester R_f ~ 0.5 in 50% EtOAc/Hex).
Step 2: Selective Reduction (DIBAL-H)
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Reagents: Methyl 6-chloro-4-methylpicolinate (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene), Anhydrous DCM or THF.
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Procedure:
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Cool solution of ester in DCM to -78°C (Critical for aldehyde selectivity).
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Add DIBAL-H slowly over 30 mins to maintain internal temp < -70°C.
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Stir at -78°C for 1–2 hours.
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-
Quench (The Rochelles Salt Method):
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Quench with MeOH at -78°C.
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Add sat. aqueous Potassium Sodium Tartrate (Rochelle's salt).
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Stir vigorously at RT for 2–3 hours until the emulsion clears and two layers form.
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-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The aldehyde is typically less polar than the alcohol byproduct.
Figure 2: Synthetic pathway emphasizing temperature control to prevent over-reduction.
Part 3: Medicinal Chemistry Applications
The 6-Chloro-4-methylpyridine-2-carboxaldehyde scaffold acts as a "linchpin" intermediate. Its trisubstituted nature allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).
Divergent Reactivity Profile
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C2-Formyl Group (Aldehyde):
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Application: Reductive amination with primary/secondary amines to form solubility-enhancing side chains.
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Heterocycle Formation: Condensation with diamines (e.g., o-phenylenediamine) yields imidazo[1,5-a]pyridines.
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C6-Chloro Group:
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Application: Suzuki-Miyaura coupling to install biaryl systems (common in kinase inhibitors).
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Nucleophilic Substitution (S_NAr): Displacement with alkoxides or amines, facilitated by the electron-deficient pyridine ring (though less reactive than the 2- or 4- positions, the aldehyde at C2 activates C6).
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C4-Methyl Group:
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Application: Radical bromination (NBS) allows for further chain extension or benzylic substitution.
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Figure 3: Divergent synthesis capabilities of the scaffold.
Part 4: Sourcing & Storage[12]
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Purity Criteria: Commercial samples should be >97% by HPLC.
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Impurity Profile: Common impurities include the corresponding carboxylic acid (from oxidation) or the alcohol (from degradation/synthesis).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23002381, 6-Chloro-4-methylpyridine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. alkalimetals.com [alkalimetals.com]
- 2. H26841.14 [thermofisher.com]
- 3. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | C15H8Cl2N2O | CID 617488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
